molecular formula C14H11ClF3NO3S B3042731 Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 662138-37-6

Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B3042731
CAS No.: 662138-37-6
M. Wt: 365.8 g/mol
InChI Key: XXPVZFVXSGUBLD-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C14H11ClF3NO3S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate (CAS: 662138-37-6) is a compound of interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13H10ClF3N2O2S
  • Molecular Weight : 348.74 g/mol
  • IUPAC Name : this compound

The presence of the chloro, trifluoromethyl, and methylsulphinyl groups contributes to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Quinoline Core : Starting from commercially available precursors, the quinoline structure is formed through cyclization reactions.
  • Substitution Reactions : The introduction of the chloro and trifluoromethyl groups occurs via electrophilic aromatic substitution.
  • Carboxylation : The carboxylic acid moiety is introduced through a carboxylation reaction, often utilizing carbon dioxide or its equivalents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity:

Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-72.3
Doxorubicin (control)3.23

These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

Antiviral Activity

The compound has also shown promising antiviral activity. In a study evaluating its efficacy against Tobacco Mosaic Virus (TMV), it exhibited a 50% effective concentration (EC50) comparable to known antiviral agents, indicating its potential as an antiviral agent .

Anti-inflammatory Effects

In vivo studies revealed that this compound possesses anti-inflammatory properties, which were assessed through various models of inflammation. It demonstrated significant inhibition of inflammatory markers and cytokines, suggesting its applicability in treating inflammatory conditions .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

  • Antitumor Activity Study : A recent study focused on the synthesis of derivatives based on this compound, which demonstrated enhanced antitumor activity with lower IC50 values compared to traditional chemotherapeutics .
  • Antiviral Efficacy : Research exploring its antiviral properties indicated that derivatives exhibited significant protective effects against viral infections, highlighting the need for further investigation into its mechanism .

Properties

IUPAC Name

ethyl 4-chloro-2-methylsulfinyl-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO3S/c1-3-22-13(20)9-10(15)7-5-4-6-8(14(16,17)18)11(7)19-12(9)23(2)21/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPVZFVXSGUBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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